This compound can be classified as:
The synthesis of (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate typically involves several steps:
The molecular structure of (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate can be analyzed through:
The chemical reactions involving this compound may include:
These reactions are essential for understanding the compound's reactivity profile and potential transformations in biological systems.
The mechanism of action for (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate is not fully elucidated but may involve:
The physical and chemical properties of (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate include:
The applications of (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate are diverse:
Further research is needed to fully explore its potential applications across these fields while ensuring safety and efficacy through rigorous testing protocols.
This compound is a stereochemically defined ester derivative of the Corey Lactone, a foundational building block in prostaglandin synthesis. Its molecular formula is $\ce{C21H20O5}$, with a molecular weight of 352.38 g/mol [2] [8]. The CAS Registry Number (31752-99-5) uniquely identifies this specific stereoisomer in chemical databases and commercial catalogs [2] [6] [8]. Structurally, it integrates a complex alicyclic system (hexahydrocyclopenta[b]furan) with a biphenyl-4-carboxylate moiety, enabling dual functionality as a chiral template and an aromatic pharmacophore carrier.
The compound's significance lies in its role as a synthetic precursor to biologically active prostaglandins and analogs. The Corey Lactone system provides the stereochemical fidelity required for the cyclopentane ring of prostaglandins, while the biphenyl ester acts as a protective group that can be selectively hydrolyzed or modified during synthetic sequences [6]. Its crystalline powder form (white to yellow appearance) and stability under refrigerated storage facilitate handling in laboratory settings [8].
Table 1: Fundamental Identifiers and Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Registry Number | 31752-99-5 | [2] [8] |
Molecular Formula | C~21~H~20~O~5~ | [2] [4] |
Molecular Weight | 352.38 g/mol | [2] [8] |
Preferred IUPAC Name | (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate | [6] [8] |
Melting Point | 133°C | [8] |
Storage Conditions | Sealed, dry, 2–8°C | [2] [8] |
Alternate CAS Note | 39265-57-1 (discrepancy, see [5]) | [5] |
The development of this compound is intrinsically linked to Nobel laureate Elias James Corey's pioneering work on prostaglandin synthesis in the late 20th century. The Corey Lactone framework—named for its inventor—emerged as a solution to the challenge of constructing prostaglandins' stereochemically complex pentacyclic core. The specific biphenyl ester derivative represented an advancement in protecting group strategies, addressing limitations of earlier benzoate analogs through enhanced crystallinity and steric bulk [6] [8].
Historically, this compound enabled multi-gram-scale syntheses of prostaglandins like PGF~2α~ and misoprostol, which were previously accessible only via low-yielding extraction from natural sources. Its commercial availability from fine chemical suppliers (e.g., TCI America, BLD Pharm) since the late 1990s democratized access to prostaglandin research, reflected in its persistent use in modern pharmaceutical process chemistry [6] [8]. The compound exemplifies the strategic application of chiral auxiliaries in complex molecule synthesis, where its defined stereocenters (3aR,4S,5R,6aS) eliminate racemization risks during elongation of the ω-side chain in prostaglandin analogs [6].
The compound exhibits three distinctive structural domains that underpin its utility:
The stereoelectronic profile of this compound is critical to its pharmacophoric function. The bicyclic lactone adopts an envelope conformation that positions the hydroxymethyl and ester groups in a pseudo-trans orientation, replicating the C8–C12 topology of natural prostaglandins. Computational analyses reveal:
Table 2: Key Computational and Pharmacophoric Descriptors
Parameter | Value | Significance |
---|---|---|
Consensus Log P~o/w~ | 2.95 | Optimal lipophilicity for membrane permeation |
TPSA | 72.83 Ų | Moderate polarity, balances solubility/permeation |
H-bond acceptors | 5 | Bioavailability determinant |
H-bond donors | 1 | Bioavailability determinant |
ESOL Solubility | 0.0366 mg/mL (Soluble) | Predicts adequate aqueous solubility |
Rotatable bonds | 5 | Conformational flexibility indicator |
CYP2C9/2D6/3A4 inhibition | Predicted (computational) | Suggests potential for drug-drug interactions |
Data sourced from computational chemistry profiles [4]
The compound’s structural duality enables it to function as a stealth pharmacophore: The biphenyl ester stabilizes the lactone during synthesis but is cleaved in biological systems to liberate the active prostaglandin intermediate. This balance between synthetic manipulability and targeted bioactivation solidifies its role as a privileged scaffold in medicinal chemistry [4] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: